molecular formula C12H15F2NO B2933535 N-{[3-(2,2-difluoroethoxy)phenyl]methyl}cyclopropanamine CAS No. 1179136-66-3

N-{[3-(2,2-difluoroethoxy)phenyl]methyl}cyclopropanamine

Cat. No.: B2933535
CAS No.: 1179136-66-3
M. Wt: 227.255
InChI Key: QDKILPPMQACFJG-UHFFFAOYSA-N
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Description

N-{[3-(2,2-Difluoroethoxy)phenyl]methyl}cyclopropanamine (CAS 1179136-66-3) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C12H15F2NO, and it has a molecular weight of 227.25 g/mol . The compound features a cyclopropylamine group linked via a methylene bridge to a 3-(2,2-difluoroethoxy)phenyl ring, a structure that combines a conformationally constrained amine with the metabolic stability and electronegativity imparted by the difluoroethoxy moiety. This specific molecular architecture makes it a valuable synthon for the preparation of more complex active molecules. Patents reveal that structurally related compounds, particularly those incorporating an N-benzyl-cyclopropylamine group, are key intermediates in the synthesis of active ingredients with diverse biological activities . For instance, such scaffolds are found in agrochemicals like fungicidal carboxamide derivatives and in pharmaceutical candidates designed as potassium channel blockers for treating autoimmune and inflammatory diseases such as multiple sclerosis and rheumatoid arthritis . The presence of the difluoroethoxy group is a common strategy in lead optimization to fine-tune properties like lipophilicity, metabolic stability, and membrane permeability. This compound is intended for use as a critical intermediate in exploratory research and pre-clinical development. It is strictly for professional laboratory research applications. Under no circumstances is this product intended for diagnostic, therapeutic, or personal use. All provided information is for research reference purposes. Researchers should consult the relevant Safety Data Sheet (SDS) and conduct their own safety and hazard assessments prior to use.

Properties

IUPAC Name

N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO/c13-12(14)8-16-11-3-1-2-9(6-11)7-15-10-4-5-10/h1-3,6,10,12,15H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKILPPMQACFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=CC=C2)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2,2-difluoroethoxy)phenyl]methyl}cyclopropanamine typically involves the following steps:

    Formation of the Difluoroethoxy Phenyl Intermediate: The starting material, 3-bromophenol, undergoes a nucleophilic substitution reaction with 2,2-difluoroethanol in the presence of a base such as potassium carbonate to form 3-(2,2-difluoroethoxy)phenol.

    Bromination: The intermediate is then brominated using N-bromosuccinimide (NBS) to introduce a bromomethyl group, resulting in 3-(2,2-difluoroethoxy)benzyl bromide.

    Cyclopropanation: The benzyl bromide intermediate undergoes a cyclopropanation reaction with cyclopropylamine in the presence of a base such as sodium hydride to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve scaling up the laboratory synthesis procedures while optimizing reaction conditions to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2,2-difluoroethoxy)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoroethoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-{[3-(2,2-difluoroethoxy)phenyl]methyl}cyclopropanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[3-(2,2-difluoroethoxy)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall activity and stability.

Comparison with Similar Compounds

Structural Similarities and Differences

The following analogs share the cyclopropanamine core but differ in substituent placement and functional groups:

Compound Name Molecular Formula Molecular Weight Key Substituents Evidence ID
N-{[3-(2,2-Difluoroethoxy)phenyl]methyl}cyclopropanamine (Target) C₁₂H₁₅F₂NO₂ 243.25 (estimated) 3-(2,2-difluoroethoxy)benzyl N/A
N-{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}cyclopropanamine C₁₂H₁₅F₂NO₂ 243.25 4-difluoromethoxy, 3-methoxybenzyl
N-(2-bromo-4-fluorophenethyl)cyclopropanamine C₁₁H₁₃BrFN 258.13 2-bromo-4-fluorophenethyl
N-(2,2-Difluoroethyl)cyclopropanamine C₅H₉F₂N 121.13 2,2-difluoroethyl

Key Observations :

  • Substituent Position : The target compound’s difluoroethoxy group is at the 3-position of the phenyl ring, whereas the analog in has a difluoromethoxy group at the 4-position with an additional methoxy group. Positional differences influence electronic properties and steric interactions.
  • Halogen vs. Alkoxy Groups : The bromo-fluoro analog replaces alkoxy groups with halogens, likely increasing molecular weight and altering lipophilicity.

Physicochemical Properties

  • Lipophilicity : The difluoroethoxy group (target) may lower logP compared to halogenated analogs (e.g., , logP ~3.66 for a chlorinated analog ), enhancing aqueous solubility.
  • Metabolic Stability: Difluoroalkoxy groups (target, ) are less prone to oxidative metabolism than non-fluorinated ethers, as seen in studies on fluorinated prodrugs .
  • Molecular Weight : The target compound (~243 g/mol) falls within the acceptable range for central nervous system (CNS) permeability, unlike heavier analogs like (258 g/mol) .

Biological Activity

N-{[3-(2,2-difluoroethoxy)phenyl]methyl}cyclopropanamine is a compound of interest due to its potential biological activities, particularly in the modulation of ion channels and its implications in various therapeutic areas. This article provides an overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

  • Chemical Formula : C12_{12}H15_{15}F2_{2}N1_{1}O1_{1}
  • CAS Number : 614731-92-9
  • Molecular Weight : 215.25 g/mol

The compound features a cyclopropanamine structure with a difluoroethoxy phenyl group, which is crucial for its biological activity.

This compound primarily acts as an inhibitor of potassium channels, particularly the Kv1.3 channel. This channel plays a significant role in regulating membrane potential and calcium signaling in T lymphocytes. The blockade of Kv1.3 channels has been shown to suppress T cell activation, which is beneficial in treating autoimmune diseases such as multiple sclerosis and rheumatoid arthritis .

Table 1: Biological Targets and Effects

Biological TargetEffectReference
Kv1.3 ChannelInhibition of T cell activationGrissmer et al., 1990; Wulff et al., 2003
Protein Tyrosine Phosphatases (PTP)Inhibition leading to anti-cancer effectsXiong et al., 2021

Case Study 1: Immunomodulatory Effects

A study investigated the effects of this compound on T cell proliferation. The results indicated that the compound effectively reduced cytokine production (e.g., IL-2 and IFN-γ), demonstrating its potential as an immunosuppressant. This property is particularly relevant for conditions characterized by excessive immune responses .

Case Study 2: Cancer Therapeutics

In another research effort, the compound was evaluated for its inhibitory effects on protein tyrosine phosphatases (PTPs), specifically PTPN1 and PTPN2. The inhibition of these enzymes led to reduced tumor cell proliferation in vitro, suggesting a possible application in cancer therapy .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicological evaluations indicate that this compound exhibits moderate toxicity at high concentrations. Further studies are required to establish a therapeutic window for clinical applications.

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